

N-Ethyloxetan-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethyloxetan-3-amine*

Cat. No.: *B572911*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of **N-Ethyloxetan-3-amine**. This document details experimental protocols and the strategic role of the oxetane moiety in medicinal chemistry.

Commercial Availability

N-Ethyloxetan-3-amine (CAS No. 1341989-73-8) and its hydrochloride salt (CAS No. 1448855-46-6) are available from various chemical suppliers. The free base is typically sold as a liquid, while the hydrochloride salt is a solid. Purity levels are generally reported to be around 97% or higher.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	N-Ethyloxetan-3-amine	1341989-73-8	97%	Inquire
Amadis Chemical	N-Ethyloxetan-3-amine	1341989-73-8	97%	500mg, 100g
BOC Sciences	N-Ethyloxetan-3-amine	1341989-73-8	97.0%	Inquire
INDOFINE Chemical Company	N-ETHYLOXETAN-3-AMINE	1341989-73-8	97%	Inquire
ChemicalBook	N-Ethyloxetan-3-amine hydrochloride	1448855-46-6	-	Inquire
BLD Pharm	3-Ethyloxetan-3-amine hydrochloride*	1379288-48-8	-	Inquire

*Note: BLD Pharm lists "3-Ethyloxetan-3-amine hydrochloride," where the ethyl group is on the oxetane ring, which is a structural isomer of **N-Ethyloxetan-3-amine**. Researchers should verify the structure before purchase.

Physicochemical and Spectroscopic Data

Detailed experimental data for **N-Ethyloxetan-3-amine** is not widely published in peer-reviewed literature. The following tables summarize available data from chemical suppliers and predicted values.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C5H11NO	[1] [2]
Molecular Weight	101.15 g/mol	[1] [3]
Appearance	Liquid	
Purity	>95% to 97%	[4]
Storage Temperature	2-8 °C or Refrigerator	[3]

Spectroscopic Data (Predicted)

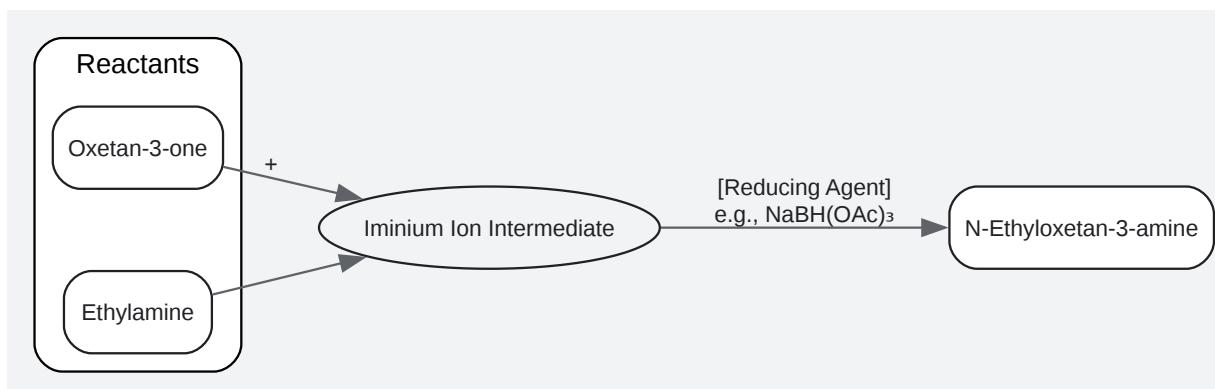
While experimental spectra are not readily available, the expected NMR and mass spectrometry characteristics can be predicted based on the structure of **N-Ethyloxetan-3-amine**.

Expected ¹H NMR (Proton NMR) Signals:

Protons	Multiplicity	Approximate Chemical Shift (ppm)
-CH ₂ - (ethyl)	Quartet	~2.6
-CH ₃ (ethyl)	Triplet	~1.1
-CH- (oxetane)	Multiplet	~3.8
-CH ₂ - (oxetane)	Multiplet	~4.5
-NH-	Broad Singlet	Variable

Expected ¹³C NMR (Carbon NMR) Signals:

| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | -CH₃ | ~15 | | -CH₂- (ethyl) | ~45 | | -CH- (oxetane) | ~60 | | -CH₂- (oxetane) | ~75 |


Expected Mass Spectrum Fragmentation:

The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 101$. Common fragmentation patterns for amines would likely involve the loss of an ethyl group ($M-29$) or cleavage of the oxetane ring.

Synthesis of N-Ethyloxetan-3-amine

The most common and efficient method for the synthesis of **N-Ethyloxetan-3-amine** is the reductive amination of oxetan-3-one with ethylamine. This reaction proceeds in two conceptual steps: the formation of an intermediate iminium or enamine, followed by its reduction to the final amine.

Synthetic Pathway

[Click to download full resolution via product page](#)

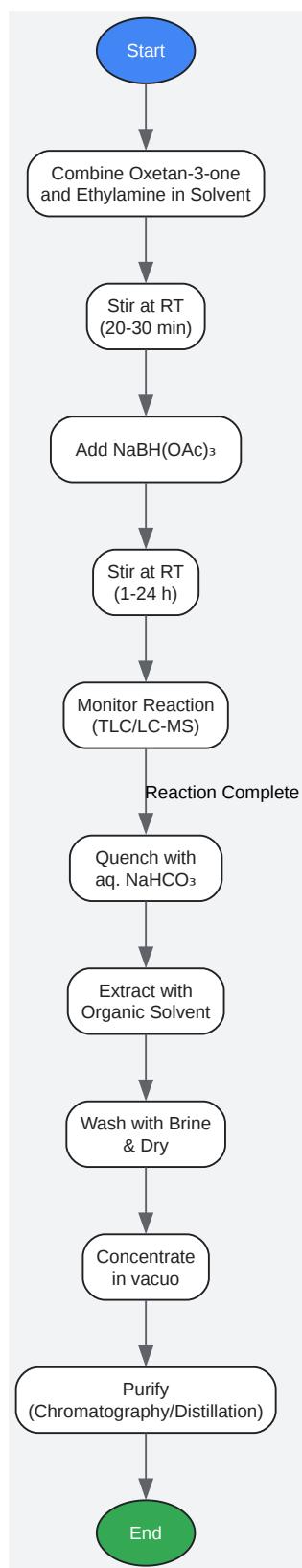
Caption: Reductive amination of oxetan-3-one with ethylamine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

- Oxetan-3-one
- Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)


- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
- Acetic acid (optional, to facilitate iminium ion formation)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent) and anhydrous DCE or THF.
- Add a solution of ethylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid can be added.
- Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
- Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The reaction may be mildly exothermic.
- Continue to stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude **N-Ethyloxetan-3-amine**.
- The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow:

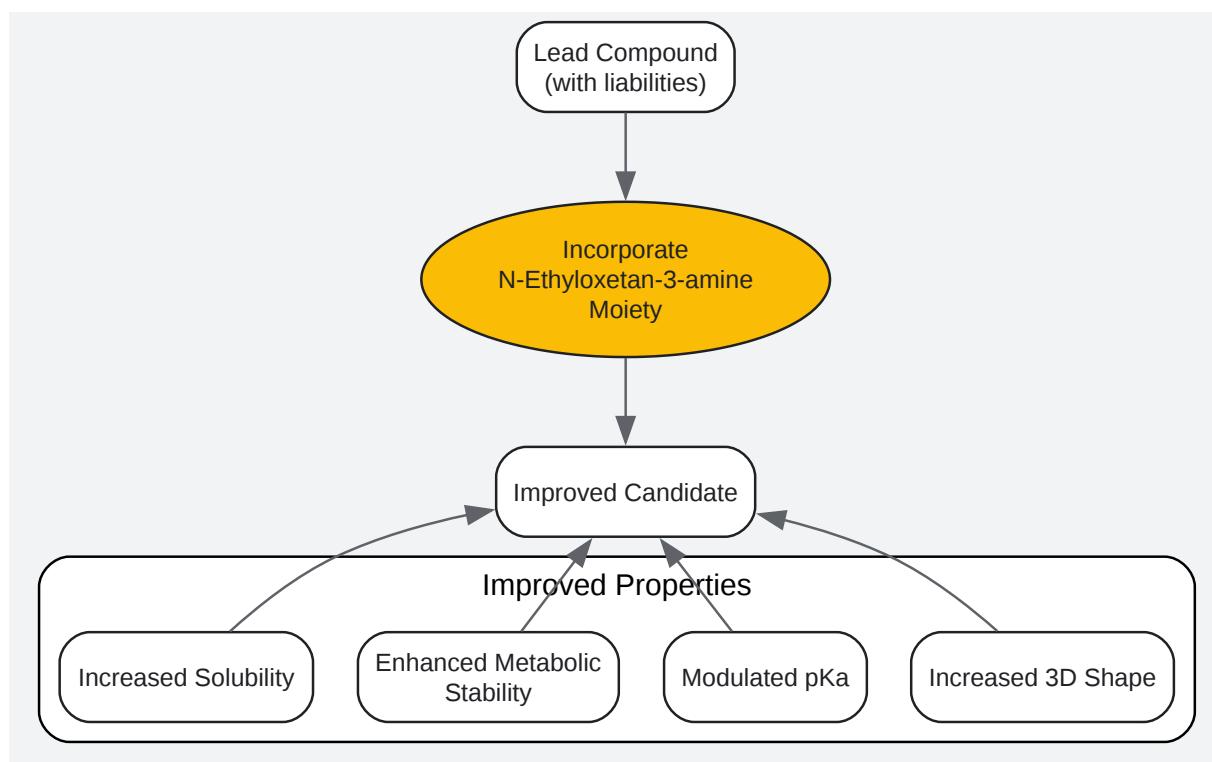
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Ethyloxetan-3-amine**.

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant traction in modern drug discovery due to its unique and advantageous properties. **N-Ethyloxetan-3-amine**, as a member of this class, is of interest to medicinal chemists for several reasons.

Key Advantages of the Oxetane Moiety:


- Improved Physicochemical Properties: The incorporation of an oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable for improving the pharmacokinetic profile of a drug candidate.
- Metabolic Stability: The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This can lead to increased metabolic stability and a longer half-life *in vivo*.
- Modulation of Basicity: The electron-withdrawing nature of the oxygen atom in the oxetane ring can reduce the basicity (pK_a) of a nearby amine. This can be beneficial for optimizing drug-receptor interactions and improving cell permeability.
- Three-Dimensionality: The sp^3 -rich, non-planar structure of the oxetane ring introduces three-dimensionality to a molecule. This can lead to improved binding affinity and selectivity for its biological target.

Signaling Pathways and Biological Activity:

Currently, there is no specific, publicly available information detailing the direct interaction of **N-Ethyloxetan-3-amine** with particular signaling pathways or its specific biological activities.

However, the broader class of oxetane-containing compounds has been explored as inhibitors of various enzymes and receptors in therapeutic areas such as oncology and infectious diseases. The utility of **N-Ethyloxetan-3-amine** would be as a building block in the synthesis of more complex molecules, where the oxetane-amine scaffold is incorporated to fine-tune the properties of a lead compound.

Logical Relationship in Drug Design:

[Click to download full resolution via product page](#)

Caption: Strategic incorporation of the N-ethyloxetane-3-amine motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 1341989-73-8 CAS Manufactory [m.chemicalbook.com]
- 3. N-ETHYLOXETAN-3-AMINE | 1341989-73-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. CAS: 1341989-73-8 | CymitQuimica [cymitquimica.com]

- To cite this document: BenchChem. [N-Ethyloxetan-3-amine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b572911#commercial-availability-of-n-ethyloxetan-3-amine\]](https://www.benchchem.com/product/b572911#commercial-availability-of-n-ethyloxetan-3-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com